molecular formula C24H26N4O3 B2629270 1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921860-21-1

1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Katalognummer B2629270
CAS-Nummer: 921860-21-1
Molekulargewicht: 418.497
InChI-Schlüssel: UGLUTSKFYNWFME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific atoms they contain. The presence of a quinoline ring and a piperidine ring suggests that the compound may have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the quinoline ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carboxamide group could influence its solubility in water.

Wissenschaftliche Forschungsanwendungen

Interaction with Serum Albumins

1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide, as a part of a broader category of quinoline and coumarin compounds, has been studied for its interaction with serum albumins, specifically bovine serum albumin (BSA) and human serum albumin (HSA). Photophysical studies, including steady-state and time-resolved fluorescence, as well as low-temperature phosphorescence studies, were employed to understand the binding interaction of these compounds with the albumins. The studies indicated changes in the microenvironment of the binding sites, highlighting the compound's potential in modulating serum albumin interactions, which could have implications in drug delivery and pharmacokinetics (Paul et al., 2019).

Antimicrobial Properties

Various derivatives of quinoline, including those structurally similar to 1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide, have been synthesized and evaluated for their antimicrobial properties. The compounds have shown promising activity against a spectrum of bacterial and fungal pathogens. The synthesized compounds underwent in vitro evaluation, demonstrating potential as antibacterial and antifungal agents, which could be significant for developing new classes of antimicrobials (Srinivasan et al., 2010).

Application in Anticancer Research

Derivatives of quinoline compounds have been synthesized and evaluated for their anticancer properties. These compounds have been tested against various cancer cell lines, exhibiting potent cytotoxic activities. The structural analysis and biological evaluation highlight their potential in cancer treatment, with some compounds showing IC50 values in the nanomolar range, indicating their effectiveness in inhibiting cancer cell growth (Deady et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing .

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. For example, if it has promising biological activity, it could be further studied as a potential drug .

Eigenschaften

IUPAC Name

1-[8-[2-(2-methylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-5-2-3-7-19(16)26-22(29)15-31-20-8-4-6-17-9-10-21(27-23(17)20)28-13-11-18(12-14-28)24(25)30/h2-10,18H,11-15H2,1H3,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLUTSKFYNWFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.